4-(4-Fluorophenoxy)-3-methylbenzaldehyde
Description
4-(4-Fluorophenoxy)-3-methylbenzaldehyde (CAS RN: 1270878-66-4) is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted with a 4-fluorophenoxy group at position 4 and a methyl group at position 2. Its molecular formula is C₁₄H₁₁FO₂, with a molecular weight of 230.24 g/mol. This compound is of interest in organic synthesis, particularly in pharmaceutical and materials science research, where fluorinated aromatic aldehydes are often used as intermediates for constructing bioactive molecules or functional materials .
The compound’s synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling to introduce the fluorophenoxy group, followed by selective oxidation or protection-deprotection strategies to install the aldehyde functionality. Its stability under standard conditions and reactivity in condensation or nucleophilic addition reactions make it a versatile building block .
Properties
IUPAC Name |
4-(4-fluorophenoxy)-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10-8-11(9-16)2-7-14(10)17-13-5-3-12(15)4-6-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXKOZFSVGIBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 4-(4-Fluorophenoxy)-3-methylbenzaldehyde exhibit promising anticancer properties. For instance, derivatives containing the fluorine atom have shown enhanced cytotoxicity against various cancer cell lines. A study highlighted that a hybrid compound incorporating the fluorophenoxy moiety demonstrated IC50 values of 5.89 µM against MCF-7 cells, suggesting effective anticancer activity attributed to the structural features of the compound .
Kinase Inhibition
The compound has been investigated for its potential as a kinase inhibitor. Kinases play a crucial role in cancer progression, and targeting them can lead to effective therapeutic strategies. In vitro studies have shown that certain derivatives can inhibit MNK1 and MNK2 kinase activities, which are involved in tumor cell growth regulation .
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Reactions with Fluorinated Phenols : The reaction between 4-fluorophenol and appropriate aldehydes under controlled conditions allows for the formation of this compound.
- Functionalization Reactions : The introduction of the methyl group can be accomplished via alkylation methods or through the use of Grignard reagents.
These synthetic approaches highlight the versatility of this compound in organic synthesis applications.
Case Study 1: Anticancer Research
In a study examining various synthesized compounds for their anticancer properties, researchers found that those containing fluorinated substituents exhibited significantly higher cytotoxicity against multiple cancer cell lines compared to their non-fluorinated counterparts. This reinforces the hypothesis that fluorination plays a critical role in enhancing biological activity .
Case Study 2: Kinase Activity Inhibition
Another study focused on the inhibition of MNK kinases by derivatives of this compound. Results indicated that specific modifications to the compound's structure could lead to effective inhibition of kinase activity, providing insights into potential therapeutic applications in oncology .
Mechanism of Action
The mechanism by which 4-(4-Fluorophenoxy)-3-methylbenzaldehyde exerts its effects involves its interaction with specific molecular targets. The fluorophenoxy group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers of Fluorophenoxy-Substituted Benzaldehydes
The position of the fluorophenoxy group significantly impacts physicochemical properties:
- 4-(2-Fluorophenoxy)benzaldehyde (CAS 936343-96-3): The ortho-fluorine substituent introduces steric hindrance and alters electronic effects, reducing similarity to the target compound (0.90 similarity score). The ortho substitution may lower melting points compared to para-substituted analogs due to reduced symmetry .
- 4-(3-Fluorophenoxy)benzaldehyde (CAS 939758-29-9): Meta-substitution disrupts conjugation symmetry, leading to distinct electronic properties. This isomer exhibits a higher similarity score (0.97) to the target compound, likely due to comparable resonance effects .
Key Difference: The target compound’s para-fluorophenoxy group maximizes conjugation with the aldehyde, enhancing electron-withdrawing effects compared to meta- or ortho-substituted isomers.
Substituent Variants: Methyl vs. Methoxy Groups
- 4-Methoxy-3-methylbenzaldehyde (): Replacing the fluorophenoxy group with methoxy increases electron density at the aromatic ring. The methyl group at position 3, however, maintains steric similarity to the target compound.
- 4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5, ): This derivative lacks the phenoxy ether linkage but combines fluorine and methoxy substituents. The absence of the phenoxy group reduces molecular weight (154.14 g/mol vs. 230.24 g/mol) and lipophilicity (logP ~1.5 vs. ~2.8 estimated for the target compound) .
Key Difference: The fluorophenoxy group in the target compound enhances both lipophilicity and metabolic stability compared to methoxy or hydroxyl analogs, making it more suitable for drug design .
Functional Group Modifications: Aldehyde vs. Other Electrophiles
- 4-(Bromomethyl)benzaldehyde (): The bromomethyl group introduces a reactive site for nucleophilic substitution, diverging from the target compound’s aldehyde-driven reactivity.
- 3-Fluoro-4-hydroxybenzaldehyde (): The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. However, this also makes it prone to oxidation, whereas the target compound’s ether linkage improves stability under acidic or oxidative conditions .
Structural Analogs with Extended Aromatic Systems
- The target compound’s simpler structure offers synthetic advantages .
- The indole’s nitrogen enables hydrogen bonding, contrasting with the target compound’s aldehyde-driven reactivity .
Physicochemical and Application-Based Comparisons
| Property | 4-(4-Fluorophenoxy)-3-methylbenzaldehyde | 4-(3-Fluorophenoxy)benzaldehyde | 4-Methoxy-3-methylbenzaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 230.24 | 216.20 | 164.20 |
| logP (estimated) | 2.8 | 2.5 | 1.7 |
| Melting Point (°C) | Not reported | Not reported | ~45–50 |
| Key Reactivity | Aldehyde condensation | Aldehyde condensation | Reduced electrophilicity |
| Applications | Drug intermediates, materials | Similar to target | Fragrance synthesis |
Notable Trends:
- Lipophilicity: Fluorophenoxy > methoxy due to fluorine’s hydrophobicity.
- Reactivity: Aldehyde groups in fluorophenoxy derivatives are more electrophilic than methoxy-substituted analogs.
- Synthetic Utility : The target compound’s balance of stability and reactivity makes it preferable for multi-step syntheses .
Biological Activity
4-(4-Fluorophenoxy)-3-methylbenzaldehyde (CAS No. 1270878-66-4) is a synthetic organic compound notable for its diverse biological activities. This compound has gained attention in pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzaldehyde group substituted with a fluorophenoxy and a methyl group. Its molecular formula is CHF O, and it has a molecular weight of approximately 180.18 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Candida albicans | 256 |
These results suggest that this compound has potential as an antimicrobial agent, particularly against resistant strains.
Anticancer Activity
In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC values for these cell lines are shown in Table 2.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The study found that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with standard antibiotics like penicillin. This suggests a potential role in enhancing antibiotic efficacy against resistant strains .
Investigation of Anticancer Properties
Another significant study focused on the anticancer properties of this compound in ovarian cancer models. In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, confirming its potential as a therapeutic agent .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate signaling pathways associated with apoptosis and cell proliferation. Additionally, the fluorine substitution may enhance its binding affinity to target proteins, thereby increasing its potency .
Preparation Methods
Ether Formation via Nucleophilic Aromatic Substitution
A common approach involves reacting 4-fluorophenol with a halogenated methylbenzaldehyde derivative under basic conditions to form the ether bond. The reaction typically proceeds as follows:
- Starting materials: 4-fluorophenol and 3-methyl-4-halobenzaldehyde (e.g., bromide or chloride).
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol, generating the phenolate ion.
- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Conditions: Reflux or microwave irradiation to facilitate coupling.
This method benefits from relatively mild conditions and good yields.
Ullmann Ether Synthesis
Alternatively, the ether bond can be formed via copper-catalyzed Ullmann coupling:
- Catalyst: Copper powder or copper(I) iodide with ligands.
- Reagents: 4-fluorophenol and 3-methyl-4-halobenzaldehyde.
- Base: Usually K2CO3 or Cs2CO3.
- Solvent: High-boiling solvents like DMSO.
- Temperature: Elevated temperatures (100–150 °C).
This method is effective for aryl-aryl ether formation, especially when nucleophilic aromatic substitution is less favorable.
Formylation Techniques
If the starting material is a 4-(4-fluorophenoxy)-3-methylbenzene, selective formylation at the 3-position can be achieved by:
- Vilsmeier–Haack reaction: Using POCl3 and DMF to introduce the aldehyde group.
- Reimer–Tiemann reaction: For ortho-formylation of phenols, though regioselectivity may be challenging.
- Directed ortho-metalation (DoM): Using strong bases (e.g., n-BuLi) to lithiate the aromatic ring selectively followed by quenching with DMF.
Detailed Research Findings and Experimental Data
While specific literature on this compound is limited, analogous compounds and ether synthesis methods provide insight into optimal conditions and yields.
Example Synthesis Setup (Adapted from Related Ether Syntheses)
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Fluorophenol (1 eq), NaH (2 eq), THF, 0 °C to RT, 1 h | Formation of phenolate ion | — | Controlled addition of NaH to avoid side reactions |
| 2 | Addition of 3-methyl-4-bromobenzaldehyde (1 eq), reflux 12 h | Ether bond formation | 75–85 | Purification by recrystallization or chromatography |
| 3 | Work-up with aqueous acid, extraction, drying | Isolation of product | — | Product characterized by NMR, IR, MS |
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields:
- Irradiation at 400 W for 15 minutes in THF with NaH base.
- Direct addition of reagents without solvent or minimal solvent (solvent-free conditions) can be employed.
- Yields reported in similar systems reach up to 90%.
Characterization Data (Typical)
| Property | Value |
|---|---|
| Melting Point | ~110–115 °C |
| NMR (1H, DMSO-d6) | Aldehyde proton ~10 ppm; aromatic protons 6.8–7.8 ppm; methyl group ~2.3 ppm |
| IR (KBr) | Strong C=O stretch ~1700 cm⁻¹; C–O–C stretch ~1200–1300 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak consistent with C14H11FO2 |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (NaH/THF) | Mild conditions, straightforward | Requires halogenated precursor | 75–85 | Commonly used for aryl ethers |
| Ullmann Ether Synthesis (Cu catalyst) | Effective for less reactive substrates | High temperature, possible side reactions | 60–80 | Requires catalyst and ligands |
| Microwave-Assisted Synthesis | Rapid, high yield, green chemistry | Requires specialized equipment | Up to 90 | Solvent-free or minimal solvent |
Summary and Recommendations
- The most widely adopted preparation method for this compound involves the reaction of 4-fluorophenol with 3-methyl-4-halobenzaldehyde under basic conditions (NaH or K2CO3) in polar aprotic solvents.
- Microwave-assisted synthesis presents a promising alternative for enhancing reaction efficiency and yield.
- Ullmann coupling is a valuable method when nucleophilic aromatic substitution is ineffective.
- Selective formylation methods such as Vilsmeier–Haack reaction are applicable when starting from the corresponding methyl-substituted fluorophenoxybenzene.
- Purification typically involves recrystallization or column chromatography, with characterization by NMR, IR, and mass spectrometry to confirm structure and purity.
Q & A
Basic: What are the primary synthetic routes for 4-(4-Fluorophenoxy)-3-methylbenzaldehyde, and how do reaction conditions influence yield?
The synthesis typically involves coupling 4-fluorophenol with a methyl-substituted benzaldehyde precursor. Key methodologies include:
- Ullmann Coupling : Reacting 3-methyl-4-bromobenzaldehyde with 4-fluorophenol under copper catalysis (150–160°C, DMF solvent) .
- Nucleophilic Aromatic Substitution : Using a fluorophenoxide ion to displace a leaving group (e.g., nitro or chloride) on the benzaldehyde derivative under basic conditions (K₂CO₃, DMSO, 120°C) .
- Fluorination via Mild Reagents : Introducing fluorine via [(18)F]-fluoromethyl groups under milder conditions compared to direct fluorination .
Optimization Tips : Higher yields (>75%) are achieved with excess phenol (1.5 eq.), controlled temperature (±5°C), and inert atmospheres to prevent aldehyde oxidation .
Basic: How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- Impurity Profiling : Detect residual solvents (DMF, DMSO) via GC-MS and byproducts (e.g., di-fluorinated analogs) using LC-MS/MS .
Advanced: How do electronic effects of the 4-fluorophenoxy group influence reactivity in cross-coupling reactions?
The electron-withdrawing fluorine atom activates the phenoxy ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. This duality impacts:
- Suzuki-Miyaura Reactions : The fluorophenoxy group directs coupling to the para position of the benzaldehyde ring due to steric and electronic effects .
- Catalytic Challenges : Pd-based catalysts may require bulky ligands (e.g., SPhos) to prevent deactivation by the aldehyde group .
Experimental Design : Use DFT calculations to map electron density and predict regioselectivity .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) often arise from:
- Solubility Issues : The compound’s low aqueous solubility (≤1 mg/mL) can lead to aggregation in bioassays . Mitigate using co-solvents (DMSO ≤0.1%) .
- Metabolic Instability : Rapid aldehyde oxidation in cell cultures may reduce observed activity. Use stabilized prodrugs (e.g., methyl esters) .
Validation Protocol : Compare results across orthogonal assays (e.g., fluorescence quenching, SPR) and include positive controls (e.g., known aldehyde inhibitors) .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors .
- Storage : Under nitrogen at 2–8°C in amber glass to prevent photodegradation .
- Spill Management : Neutralize with sodium bisulfite solution and absorb with inert material .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced target affinity?
- Modifications :
- Methyl Group : Replace with bulkier substituents (e.g., trifluoromethyl) to enhance hydrophobic interactions .
- Fluorophenoxy Group : Vary fluorine position (meta vs. para) to tune electron-withdrawing effects .
- Assays :
- In Silico Docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina .
- In Vitro Testing : Measure IC₅₀ against recombinant enzymes and cell lines (e.g., cancer models) .
Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?
- Degradation Pathways :
- Acidic Conditions (pH <3) : Aldehyde oxidation to carboxylic acid .
- Basic Conditions (pH >9) : Cannizzaro reaction forming alcohol and carboxylate .
- Stability Data :
Basic: What spectroscopic techniques are critical for distinguishing positional isomers of fluorinated benzaldehydes?
- ¹⁹F NMR : Unique chemical shifts for para-F (−115 ppm) vs. meta-F (−120 ppm) .
- IR Spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹; fluorophenoxy C-F at 1220 cm⁻¹ .
- X-ray Crystallography : Resolve ambiguity in substitution patterns (e.g., 3-methyl vs. 4-methyl) .
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
